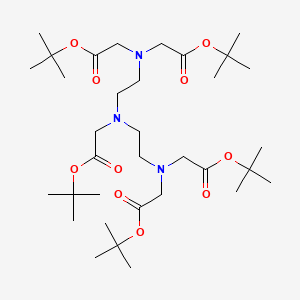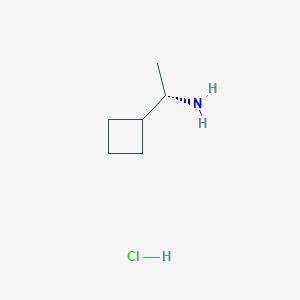
6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound used in scientific research. It possesses diverse applications in fields like medicinal chemistry, organic synthesis, and material science due to its unique properties and versatile nature. The molecular formula is C17H14Cl2N2O, with an average mass of 333.212 Da .
Synthesis Analysis
The synthesis of quinoline derivatives involves several methods, including the Friedländer Synthesis . This process involves the reaction of heteroaromatic tosylates and phosphates with alkyl Grignard reagents in the presence of an iron catalyst . Other methods include the use of copper catalysis and activation by lithium fluoride or magnesium chloride .Scientific Research Applications
Pharmacology
In pharmacology, this compound has shown promise due to its structural similarity to quinoline derivatives known for their biological activity. It could serve as a precursor in synthesizing potential therapeutic agents, especially in the realm of antimicrobial and anti-inflammatory drugs . The quinoline core is a common feature in many pharmacologically active compounds, suggesting that this compound may be useful in drug discovery and development.
Material Science
Within material science, the compound’s potential lies in its ability to act as an intermediate in the synthesis of complex organic molecules. Its reactivity with various substituents can lead to the development of new materials with specific properties, such as enhanced conductivity or photoreactivity, which are valuable in creating advanced functional materials .
Biochemistry
Biochemically, 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could be utilized in enzyme inhibition studies due to the quinoline moiety’s ability to interact with biological macromolecules. This interaction can be harnessed to study disease pathways and develop inhibitors that can modulate enzyme activity .
Environmental Science
In environmental science, this compound’s derivatives could be explored for their role in environmental remediation. For example, they could be used in the synthesis of sensors that detect environmental pollutants or in the development of degradation pathways for harmful chemicals .
Analytical Chemistry
Analytical chemists might find this compound useful as a standard or reagent in chromatographic methods or mass spectrometry. Its well-defined structure and properties allow for precise calibration and testing of analytical equipment, which is crucial for accurate measurement and analysis .
Agriculture
The agricultural applications of this compound could include its use as a building block for the synthesis of novel pesticides or herbicides. The quinoline ring system is known to possess bioactive properties, which can be optimized to target specific pests or weeds without harming crops or the environment .
Nanotechnology
In the field of nanotechnology, 6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride could contribute to the design and synthesis of organic nanomaterials. Its molecular structure may allow for the creation of nano-sized particles with unique optical or electronic properties, useful in various applications from medical diagnostics to renewable energy .
Synthetic Chemistry
Finally, in synthetic chemistry, this compound is valuable as a versatile intermediate. Its reactive chloride group can undergo various substitution reactions, enabling the synthesis of a wide array of quinoline derivatives. These derivatives can then be further functionalized to produce compounds with desired chemical properties for research or industrial use .
properties
IUPAC Name |
6-ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O.ClH/c1-2-11-3-4-15-13(9-11)14(17(18)21)10-16(20-15)12-5-7-19-8-6-12;/h3-10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFPSMKGHWWNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1396677.png)












